
N-(2,4-dichlorophenyl)-2-(4-isobutylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-(4-isobutylphenyl)propanamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in the early 1970s and has since become one of the most commonly prescribed drugs in the world. Diclofenac is available in various forms such as tablets, capsules, injections, and gels.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation in the body. By inhibiting the production of prostaglandins, Diclofenac reduces pain and inflammation.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Diclofenac has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in laboratory experiments. It is readily available and has a well-established safety profile. Diclofenac is also relatively inexpensive compared to other N-(2,4-dichlorophenyl)-2-(4-isobutylphenyl)propanamides. However, there are some limitations to the use of Diclofenac in laboratory experiments. It has been shown to have variable effects on different cell types and tissues. Additionally, the use of Diclofenac may interfere with the production of certain cytokines, which could affect the results of experiments.
Orientations Futures
There are several potential future directions for research on Diclofenac. One area of interest is the development of new formulations of Diclofenac that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the mechanisms underlying the variable effects of Diclofenac on different cell types and tissues. Additionally, there is a need for further research on the long-term safety of Diclofenac, particularly in patients with chronic conditions such as osteoarthritis and rheumatoid arthritis.
Conclusion
In conclusion, Diclofenac is a widely used N-(2,4-dichlorophenyl)-2-(4-isobutylphenyl)propanamide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Diclofenac has several advantages for use in laboratory experiments, but there are also some limitations to its use. There are several potential future directions for research on Diclofenac, including the development of new formulations and investigation of its variable effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of Diclofenac involves the reaction of 2,4-dichlorobenzyl chloride with 4-isobutylphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2-amino-propanoic acid to form Diclofenac. The synthesis of Diclofenac is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diclofenac has also been investigated for its potential use in the treatment of other conditions such as migraine, postoperative pain, and menstrual pain.
Propriétés
Formule moléculaire |
C19H21Cl2NO |
|---|---|
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H21Cl2NO/c1-12(2)10-14-4-6-15(7-5-14)13(3)19(23)22-18-9-8-16(20)11-17(18)21/h4-9,11-13H,10H2,1-3H3,(H,22,23) |
Clé InChI |
FBGSJYXMIUXBMT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



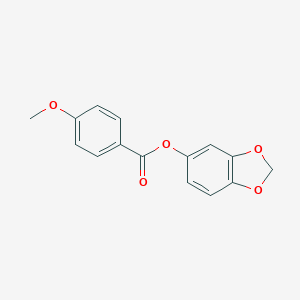
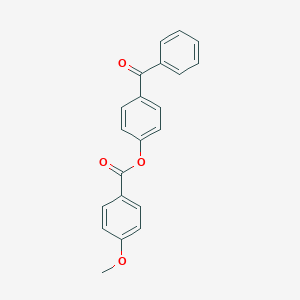
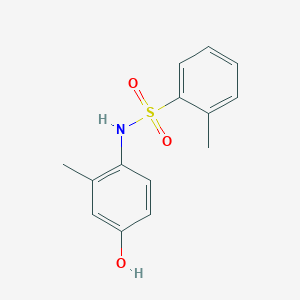

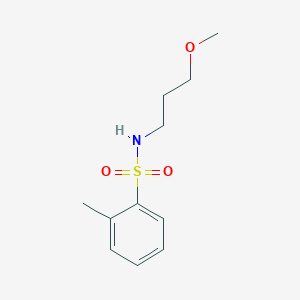
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
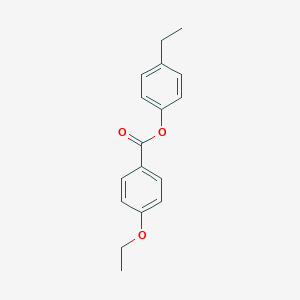
![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
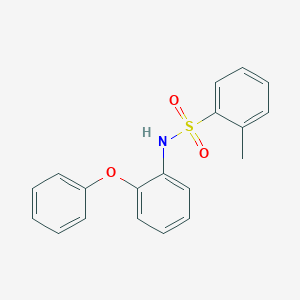
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)
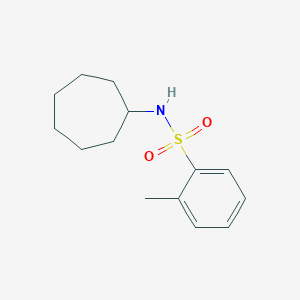
![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)